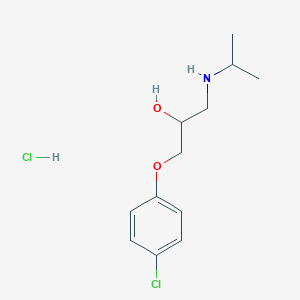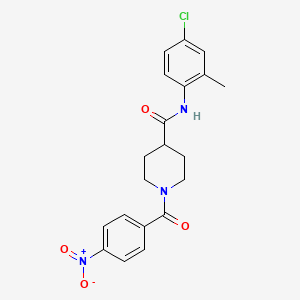![molecular formula C13H9IN4O3S B3540124 N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3540124.png)
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide
Overview
Description
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide, also known as IKK inhibitor VII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of IκB kinase (IKK), which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, apoptosis, and immune response. The inhibition of IKK has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide involves the inhibition of this compound, which is a crucial regulator of the NF-κB pathway. This compound phosphorylates IκB, which leads to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of various genes involved in inflammation, apoptosis, and immune response. The inhibition of this compound by this compound prevents the phosphorylation of IκB, leading to its stabilization and the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. Inhibition of this compound leads to the stabilization of IκB and the inhibition of NF-κB activation, which results in the downregulation of various pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and immune response. Additionally, the inhibition of this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth.
Advantages and Limitations for Lab Experiments
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the NF-κB pathway. Additionally, its synthesis method is well-established, which makes it readily available for use in lab experiments. However, one limitation of this compound is its potential toxicity, which needs to be carefully monitored during lab experiments.
Future Directions
There are several future directions for the research on N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide. One potential direction is the development of more potent and selective this compound inhibitors for the treatment of various diseases. Additionally, the combination of this compound inhibitors with other therapeutic agents may have synergistic effects and improve their efficacy. Another potential direction is the investigation of the role of this compound inhibition in aging and age-related diseases, as the NF-κB pathway has been implicated in the aging process. Overall, the research on this compound has the potential to lead to the development of new therapies for various diseases and further our understanding of the NF-κB pathway.
Scientific Research Applications
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. The inhibition of this compound by this compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have demonstrated the effectiveness of this compound inhibitor VII in inhibiting the NF-κB pathway and reducing inflammation in various disease models.
Properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN4O3S/c14-9-4-5-11(15-7-9)16-13(22)17-12(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H2,15,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXNVDIHYKWFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B3540047.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3540064.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B3540066.png)
![4-chloro-3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3540072.png)

![4-Bromo-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-methyl-benzenesulfonamide](/img/structure/B3540080.png)
![methyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3540089.png)

![7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3540100.png)
![N-(2-furylmethyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B3540108.png)
![N-{[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3540114.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540129.png)

